Ethyl 4,6-dihydroxy-5-nitronicotinate
Overview
Description
Ethyl 4,6-dihydroxy-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 . It has a molecular weight of 228.159 .
Synthesis Analysis
The synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate involves a precursor with CAS#:6975-44-6 . More detailed information about the synthetic route is not available from the current search results.
Physical And Chemical Properties Analysis
Ethyl 4,6-dihydroxy-5-nitronicotinate has a density of 1.6±0.1 g/cm3, a boiling point of 468.7±40.0 °C at 760 mmHg, and a melting point of 243-246ºC . Its flash point is 237.2±27.3 °C . The compound has a LogP value of -0.06, indicating its solubility characteristics .
Scientific Research Applications
Synthesis and Anticoccidial Activity
Ethyl 4,6-dihydroxy-5-nitronicotinate has been studied in the context of synthesizing compounds with anticoccidial properties. Research has shown that its analogues, particularly 5-nitronicotinamide and its derivatives, exhibit significant anticoccidial activity against Eimeria tenella. These findings highlight the potential use of ethyl 4,6-dihydroxy-5-nitronicotinate in developing treatments for coccidiosis, a disease affecting poultry (Morisawa et al., 1977).
Role in Organic Synthesis
Ethyl 4,6-dihydroxy-5-nitronicotinate and related compounds have been used in various organic synthesis processes. For instance, they have been employed in the Janovsky reaction of nitropyridines, leading to the preparation of 5-nitronicotinic acid and its related compounds (Nakadate et al., 1965). Additionally, these compounds have been pivotal in synthesizing ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, contributing to advancements in heterocyclic chemistry (Zhou et al., 2008).
Potential in Medicinal Chemistry
Research into the synthesis of novel compounds using ethyl 4,6-dihydroxy-5-nitronicotinate has implications for medicinal chemistry. For instance, studies have explored its role in the synthesis of β-resorcylic ester derivatives, leading to the development of 4-hydroxybenzoates, compounds with potential medicinal applications (Bartlett et al., 1983).
Applications in Corrosion Inhibition
Ethyl 4,6-dihydroxy-5-nitronicotinate derivatives have been investigated as corrosion inhibitors. One study demonstrated the efficacy of such compounds in protecting mild steel, an application relevant to industrial processes (Dohare et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWWCUXSHUDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715922 | |
Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dihydroxy-5-nitronicotinate | |
CAS RN |
6317-97-1 | |
Record name | 6317-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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